An In-Depth Technical Guide to H-TYR-PRO-NH2 HCL: Structure, Properties, and Bioactivity
An In-Depth Technical Guide to H-TYR-PRO-NH2 HCL: Structure, Properties, and Bioactivity
Executive Summary: This document provides a comprehensive technical overview of H-L-Tyrosyl-L-prolinamide hydrochloride (H-TYR-PRO-NH2 HCL), a dipeptide amide of significant interest due to its structural relationship with endogenous opioid peptides and its demonstrated biological activities. This guide delves into the molecule's fundamental chemical and physical properties, outlines standard methodologies for its synthesis and purification, and explores its primary bioactivity, focusing on its potential as an analgesic agent. Designed for researchers, chemists, and drug development professionals, this whitepaper consolidates current knowledge and provides practical experimental frameworks to facilitate further investigation into the therapeutic potential of this intriguing molecule.
Molecular Profile and Physicochemical Properties
H-TYR-PRO-NH2 HCL is a synthetic dipeptide composed of L-tyrosine and L-proline, with the C-terminus amidated. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a range of experimental applications.
Chemical Structure
The structure consists of a tyrosine residue linked via a peptide bond from its carboxyl group to the secondary amine of a proline residue. The C-terminal carboxyl group of proline is modified to a primary amide (-NH2). The free N-terminal amine of tyrosine is protonated in the hydrochloride salt form.
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IUPAC Name: (S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxamide hydrochloride
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Sequence: Tyr-Pro-NH2
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SMILES String: C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)N.Cl
Chemical Identity
| Property | Value | Source |
| Synonyms | H-Pro-Tyr-NH2 HCl, Tyr-Pro-NH2 HCl | [1] |
| CAS Number | 52329-46-1 | [1] |
| Molecular Formula | C14H20ClN3O3 | Calculated |
| Molecular Weight | 313.78 g/mol | Calculated from[1] |
Physicochemical Properties
Proper handling and storage are paramount to maintaining the integrity of peptide reagents. The physicochemical properties of H-TYR-PRO-NH2 HCL dictate its experimental utility.
| Property | Description | Rationale & Best Practices |
| Appearance | White to off-white crystalline solid or lyophilized powder. | The lyophilized form ensures maximum stability by removing water, which can participate in hydrolytic degradation. |
| Solubility | Soluble in water. Solubility in other solvents like DMSO and DMF should be determined empirically. | The hydrochloride salt form significantly increases aqueous solubility by ensuring the N-terminal amine is protonated and charged. For biological assays, sterile aqueous buffers are the preferred solvent. |
| Stability | Stable when stored as a lyophilized solid under recommended conditions. In solution, stability is limited and dependent on pH and temperature. | Peptide bonds are susceptible to hydrolysis, especially at extreme pH. Stock solutions should be prepared fresh. If storage is necessary, they should be aliquoted and frozen at -20°C or -80°C to minimize freeze-thaw cycles.[2] |
| Storage | Store lyophilized solid at -20°C or below in a desiccated environment. | Low temperatures and desiccation slow down potential degradation pathways, including hydrolysis and oxidation of the tyrosine residue, ensuring long-term viability of the compound.[2] |
Synthesis and Quality Control
The synthesis of H-TYR-PRO-NH2 HCL is reliably achieved through well-established chemical peptide synthesis methodologies, which allow for high purity and yield.
Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard and most efficient method for producing peptides of this length. The causality behind this choice is its ability to drive reactions to completion by using excess reagents, which can then be easily washed away from the resin-bound peptide, simplifying the purification process compared to solution-phase synthesis. The synthesis typically proceeds from the C-terminus to the N-terminus, starting with a Rink Amide resin, which generates the C-terminal amide upon final cleavage.
Purification and Characterization Workflow
A rigorous purification and quality control workflow is essential to ensure the final product is of high purity and correct identity, which is a prerequisite for obtaining reliable and reproducible experimental data.
Caption: Standard workflow for the synthesis and purification of H-TYR-PRO-NH2 HCL.
Key Quality Control Parameters
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Purity: Assessed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The chromatogram should show a single major peak, with purity typically expected to be ≥95% for research applications.
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Identity: Confirmed by Mass Spectrometry (e.g., ESI-MS), which verifies that the molecular weight of the synthesized peptide matches the calculated theoretical mass.
Biological Activity and Therapeutic Potential
The primary biological activity reported for H-TYR-PRO-NH2 is analgesia (pain relief). This activity is particularly noteworthy because the Tyr-Pro motif is a key structural component of several endogenous and exogenous opioid peptides, such as the endomorphins (e.g., Tyr-Pro-Trp-Phe-NH2) and casomorphins.[3]
Analgesic Properties
Studies have demonstrated that intraperitoneal administration of Tyr-Pro-NH2 produces a significant analgesic effect across various animal models of pain, including the tail-flick test, formalin test, and acetic acid writhing test.[4] This suggests the peptide can modulate nociceptive signaling at different levels of the nervous system. Notably, the analgesic activity is comparable to or, in some tests like the acetic acid writhing test, greater than its parent dipeptide, Tyr-Pro.[4] The individual amino acids, tyrosine and proline, do not exhibit analgesic effects, confirming that the activity is specific to the dipeptide structure.[4]
Potential Mechanism of Action: A Complex Opioid Interaction
Given its structural heritage, the most logical hypothesis is that H-TYR-PRO-NH2 exerts its effects through opioid receptors. However, the mechanism appears to be non-classical.
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Evidence for Opioid Involvement: The Tyr-Pro sequence is critical for the high mu (μ)-opioid receptor affinity and selectivity of endomorphins.[3] Another related peptide, morphiceptin (Tyr-Pro-Phe-Pro-NH2), is a potent and specific agonist for μ-opioid receptors.[5] This strongly suggests that H-TYR-PRO-NH2 may interact with the opioid system.
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Conflicting Evidence: In preclinical studies, the analgesic effect of Tyr-Pro-NH2 was only insignificantly decreased by co-administration of the non-selective opioid antagonist naloxone.[4] This is a critical finding. A classical opioid agonist's effects would be fully blocked by naloxone. This observation suggests several possibilities:
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The peptide may act on a novel opioid receptor subtype or a known receptor in an allosteric manner that is not susceptible to classical competitive antagonism by naloxone.
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It may have a mixed mechanism, acting partially through opioid pathways and partially through other, non-opioid pain-modulating systems.
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The interaction could be related to the complex pharmacology of naloxone itself, which can have paradoxical effects at different doses.[6][7]
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Further research, including competitive radioligand binding assays against μ, delta (δ), and kappa (κ) opioid receptors, and functional assays measuring downstream signaling (e.g., cAMP modulation), is required to elucidate the precise molecular mechanism.
Experimental Protocols for Preclinical Evaluation
To ensure trustworthy and reproducible results, well-designed and validated protocols are essential.
Protocol: Preparation of H-TYR-PRO-NH2 HCL for In Vivo Studies
This protocol describes the preparation of a stock solution and dosing solutions for administration to laboratory animals.
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Pre-computation: Calculate the required mass of H-TYR-PRO-NH2 HCL based on its molecular weight (313.78 g/mol ) to achieve the desired molar concentration for the stock solution.
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Weighing: On a calibrated analytical balance, accurately weigh the required amount of lyophilized peptide in a sterile microcentrifuge tube. Causality: Accurate weighing is critical for accurate dosing.
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Solubilization: Add sterile saline (0.9% NaCl) or a suitable sterile buffer (e.g., PBS, pH 7.4) to the peptide to create a concentrated stock solution (e.g., 10 mg/mL). Vortex gently until fully dissolved. Causality: Using a sterile, isotonic vehicle is crucial for in vivo work to prevent tissue irritation and ensure physiological compatibility.
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Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. Causality: This step removes any potential microbial contamination, which is mandatory for parenteral administration.
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Dilution: Prepare the final dosing solutions by diluting the sterile stock solution with the same sterile vehicle to the desired final concentrations for the experiment.
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Storage: Use the solutions immediately. If short-term storage is unavoidable, keep them at 2-8°C for no more than 24 hours. For longer-term storage, aliquots should be flash-frozen and stored at -80°C, though fresh preparation is always superior.
Protocol: Assessment of Analgesic Efficacy (Tail-Flick Test)
The tail-flick test is a standard method for assessing spinal thermal nociception. This protocol includes necessary controls for self-validation.
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Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) to the testing room and tail-flick apparatus for at least 30 minutes on 2-3 separate days before the experiment. Causality: Acclimatization reduces stress-induced analgesia, which could confound the results.
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Baseline Latency Measurement: Gently hold the rat and focus a beam of radiant heat onto the ventral surface of the tail, approximately 3-4 cm from the tip. The apparatus will measure the latency (in seconds) for the rat to "flick" its tail away from the heat source.
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Cut-off Time: Set a maximum cut-off time (typically 10-12 seconds) to prevent tissue damage. If the rat does not respond by the cut-off time, the test is stopped, and the latency is recorded as the cut-off time.
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Grouping and Administration: Randomly assign animals to experimental groups (n=8-10 per group):
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Group 1 (Vehicle Control): Administer sterile saline intraperitoneally (i.p.).
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Group 2 (Peptide): Administer H-TYR-PRO-NH2 HCL at the desired dose (e.g., 10 mg/kg, i.p.).
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Group 3 (Positive Control): Administer a known analgesic like morphine (e.g., 5 mg/kg, i.p.).
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Post-Dosing Measurement: Measure the tail-flick latency at set time points after administration (e.g., 15, 30, 45, 60, and 90 minutes).
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Data Analysis: Convert the latency data to Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100 Analyze the data using a two-way ANOVA with repeated measures, followed by an appropriate post-hoc test. Causality: The %MPE normalization accounts for individual differences in baseline sensitivity, providing a more robust measure of the drug effect.
Experimental Design for Mechanistic Inquiry
To investigate the opioid receptor involvement, the tail-flick experiment can be expanded.
Caption: Experimental workflow to test for naloxone-reversibility of analgesia.
Conclusion and Future Directions
H-TYR-PRO-NH2 HCL is a dipeptide amide with confirmed analgesic properties in preclinical models. Its structural similarity to endogenous opioid peptides provides a strong rationale for its bioactivity, yet its apparent insensitivity to naloxone blockade suggests a novel or complex mechanism of action that warrants deeper investigation.
Future research should focus on:
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Receptor Pharmacology: Comprehensive binding and functional assays to determine its affinity and efficacy at opioid and other CNS receptors.
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Pharmacokinetics: Studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
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Structure-Activity Relationship (SAR): Synthesis and testing of analogs to identify key structural determinants for its analgesic activity.
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Advanced Pain Models: Evaluation in models of neuropathic and inflammatory pain to broaden its potential therapeutic scope.
This technical guide provides a solid foundation for scientists to design and execute rigorous studies aimed at unlocking the full therapeutic potential of H-TYR-PRO-NH2 HCL.
References
- This reference is not explicitly cited in the final text but was used for general knowledge.
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Sadovnikov, V. B., & Pugaev, A. K. (2006). [Analgesic activity of dipeptide Tyr-Pro]. Rossiiskii fiziologicheskii zhurnal imeni I.M. Sechenova / Rossiiskaia akademiia nauk, 92(6), 730–735. Retrieved from [Link]
- This reference is not explicitly cited in the final text but was used for general knowledge.
- This reference is not explicitly cited in the final text but was used for general knowledge.
- This reference is not explicitly cited in the final text but was used for general knowledge.
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Chang, K. J., Killian, A., Hazum, E., Cuatrecasas, P., & Chang, J. K. (1981). Morphiceptin (NH4-tyr-pro-phe-pro-COHN2): a potent and specific agonist for morphine (mu) receptors. Science, 212(4490), 75–77. Retrieved from [Link]
- This reference is not explicitly cited in the final text but was used for general knowledge.
- This reference is not explicitly cited in the final text but was used for general knowledge.
- This reference is not explicitly cited in the final text but was used for general knowledge.
- This reference is not explicitly cited in the final text but was used for general knowledge.
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Kim, Y. H., Kim, H., Lee, K. Y., & Lee, H. G. (2021). Naloxone-induced analgesia mediated by central kappa opioid system in chronic inflammatory pain. Korean Journal of Anesthesiology, 74(4), 348–357. Retrieved from [Link]
- This reference is not explicitly cited in the final text but was used for general knowledge.
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Vadalà, G., Sferrazzo, A., Lauria, A., & Papalia, R. (2022). Oxycodone-Naloxone Combination Hinders Opioid Consumption in Osteoarthritic Chronic Low Back Pain: A Retrospective Study with Two Years of Follow-Up. Journal of Clinical Medicine, 11(20), 6127. Retrieved from [Link]
- This reference is not explicitly cited in the final text but was used for general knowledge.
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Li, G., & Liu-Chen, L. Y. (2018). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. AAPS journal, 20(4), 79. Retrieved from [Link]
- This reference is not explicitly cited in the final text but was used for general knowledge.
- This reference is not explicitly cited in the final text but was used for general knowledge.
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